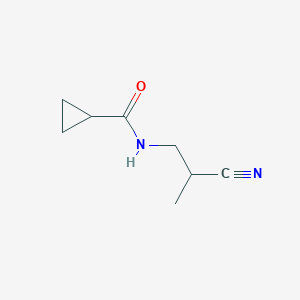![molecular formula C10H15N3O2 B7555930 N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)
N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide, also known as eticlopride, is a chemical compound that belongs to the class of substituted pyridines. It is a potent and selective dopamine D2 receptor antagonist that has been extensively used in scientific research as a tool to investigate the role of dopamine receptors in various physiological and pathological processes.
作用機序
Eticlopride acts as a competitive antagonist of the dopamine D2 receptor, which means that it binds to the receptor and prevents the binding of dopamine. This leads to a decrease in the activation of the receptor and a decrease in the downstream signaling pathways that are mediated by the receptor. The net effect of N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide is a decrease in the activity of the dopaminergic system, which is associated with a wide range of physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide depend on the specific experimental conditions and the target tissue or organ. In general, N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide has been shown to decrease the release of dopamine in the brain, which leads to a decrease in the activity of the mesolimbic and mesocortical dopamine pathways that are involved in reward and motivation. In addition, N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide has been shown to have effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may contribute to its overall effects.
実験室実験の利点と制限
Eticlopride has several advantages for lab experiments, such as its high selectivity for the dopamine D2 receptor, its potency, and its well-characterized mechanism of action. However, there are also some limitations to its use, such as its potential off-target effects on other neurotransmitter systems, its potential toxicity at high doses, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide, such as the development of more selective and potent dopamine D2 receptor antagonists, the investigation of the role of dopamine receptors in other physiological and pathological processes, and the development of new therapeutic strategies for the treatment of dopamine-related disorders. In addition, there is a need for more detailed studies on the pharmacokinetics and pharmacodynamics of N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide, as well as its potential toxicity and side effects in different experimental models.
合成法
Eticlopride can be synthesized through a multi-step process that involves the reaction of 3-hydroxypyridine-2-carboxylic acid with ethylamine, followed by the reduction of the resulting intermediate with sodium borohydride, and the subsequent alkylation with ethyl iodide. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
Eticlopride has been widely used in scientific research to investigate the role of dopamine receptors in various physiological and pathological processes, such as drug addiction, schizophrenia, Parkinson's disease, and obesity. It is a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and plays a critical role in the regulation of motor function, reward, and motivation.
特性
IUPAC Name |
N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-11-6-7-13-10(15)9-8(14)4-3-5-12-9/h3-5,11,14H,2,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSYEAZBLOKPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=C(C=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)


![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)

![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)




![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)